(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. Specifically, this compound exhibits characteristics that make it a subject of interest in medicinal chemistry, particularly for its potential roles in treating various diseases.
The compound is classified under heterocyclic compounds due to the presence of an imidazole ring fused with a pyridine structure. It has been cataloged in chemical databases such as PubChem and BenchChem, where it is associated with various identifiers including the InChI code and CAS number (1258651-42-1) . Its molecular formula is with a molecular weight of approximately 151.21 g/mol .
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride typically involves several synthetic routes:
These methods can be optimized for yield and purity through careful control of reaction conditions such as temperature and reaction time.
The molecular structure of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride features a tetrahydroimidazo[1,2-a]pyridine ring system with a methanamine side chain. The key structural data includes:
The structural integrity is crucial for its biological activity and interaction with target proteins.
The compound undergoes various chemical reactions typical for amines and heterocycles:
These reactions are essential for further functionalization of the compound to explore its therapeutic potential.
The mechanism of action for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride is primarily linked to its interaction with biological targets such as enzymes or receptors involved in various signaling pathways.
Research indicates that compounds within the imidazo[1,2-a]pyridine class may exhibit:
Understanding these mechanisms is critical for optimizing therapeutic applications.
The physical properties include:
Chemical properties involve:
These properties significantly influence its handling and application in research settings .
The applications of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride are diverse:
The imidazo[1,2-a]pyridine scaffold serves as the fundamental structural framework for (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride. Regioselective construction of this bicyclic system presents considerable synthetic challenges due to the potential for undesired regioisomers and competing reaction pathways. Contemporary approaches prioritize catalyst-free methodologies and multicomponent reactions that enhance atom economy while minimizing purification requirements. Wang and colleagues developed a regioselective aza-ene addition protocol utilizing heterocyclic ketene aminals and ethyl 3-benzoylacrylate derivatives under mild conditions, achieving yields exceeding 85% with excellent regiocontrol [4]. This method capitalizes on the inherent nucleophilicity of the ketene aminal nitrogen to attack the α,β-unsaturated carbonyl system, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core with precise regioselectivity at the C7 position—a crucial determinant for subsequent functionalization [4].
A particularly innovative approach involves the one-pot multicomponent reaction utilizing lignin-derived β-O-4 segments as sustainable precursors. This green chemistry strategy converts fragmented lignin components into highly functionalized imidazo[1,2-a]pyridines through a sequential cleavage-cyclization process. The reaction proceeds via in situ formation of an aminocarbonyl intermediate that undergoes regioselective cyclodehydration, establishing the C2-N1-C5 bond formation characteristic of this heterocyclic system [10]. Temperature control proves critical for regioselectivity, with optimal results obtained between 80-90°C, preventing thermal degradation pathways while promoting the desired intramolecular nucleophilic attack. The tetrahydro variant essential for our target compound is subsequently obtained through catalytic hydrogenation under controlled pressure (50-60 psi H₂) using platinum oxide catalysts, which minimizes over-reduction and epimerization risks at the C7 position [7].
Table 1: Comparison of Regioselective Synthetic Approaches to the Tetrahydroimidazo[1,2-a]pyridine Core
Methodology | Key Reactants | Temperature | Yield (%) | Regioselectivity | Sustainability Metrics |
---|---|---|---|---|---|
Aza-ene Cyclization [4] | Heterocyclic ketene aminals, Ethyl benzoylacrylate | 25°C (rt) | 85-92 | >98:2 | Moderate (step economy) |
Multicomponent from Lignin [10] | Lignin β-O-4 segments, Amino carbonyls | 80-90°C | 75-83 | >95:5 | High (renewable feedstock) |
Reductive Aminocyclization [7] | 2-Aminopyridines, α-Haloketones | 60-70°C | 68-75 | 90:10 | Low (halogenated waste) |
The primary aliphatic amine functionality at the C7 position of the tetrahydroimidazo[1,2-a]pyridine scaffold introduces significant synthetic complexity due to its nucleophilic and oxidative susceptibility during heterocyclic assembly. Protection strategies must balance steric accessibility with orthogonality to other potential reactive sites. Research indicates that the carbamate protection approach, particularly using tert-butoxycarbonyl (Boc) groups, provides optimal results despite requiring acidic deprotection conditions that could potentially disrupt the heterocyclic system. The Boc group is installed via reaction with di-tert-butyl dicarbonate in tetrahydrofuran/water mixtures at 0-5°C, achieving near-quantitative protection while suppressing N-alkylation byproducts [8]. Crucially, the tetrahydroimidazo[1,2-a]pyridine nitrogen (N1) remains unprotected under these conditions due to its diminished nucleophilicity compared to the primary amine, demonstrating inherent chemoselectivity that simplifies protection requirements.
Electrochemical methods present promising protecting-group-free alternatives for late-stage amine functionalization. Recent advances in anodic amination enable direct nitrogen-carbon bond formation at the C7 position without traditional protection-deprotection sequences. The process utilizes platinum electrodes at controlled potentials (+1.2V vs. SCE) in acetonitrile/water electrolytes, generating reactive iminium intermediates that undergo nucleophilic trapping. This electrochemical approach circumvents the need for conventional amine protection, reducing synthetic steps while maintaining excellent functional group tolerance toward the heterocyclic system [8]. However, scalability remains constrained by specialized equipment requirements and optimization of electron transfer kinetics to prevent over-oxidation. For the target methanamine derivative, post-cyclization functionalization proves superior to pre-assembly modifications, as early-stage introduction of the aminomethyl group often leads to decomposition during the high-temperature cyclization steps required for imidazo[1,2-a]pyridine formation [3] [7].
Conversion of the free base amine to its dihydrochloride salt constitutes a critical optimization point affecting crystalline morphology, stability, and dissolution characteristics. Systematic screening reveals that ethanol-water mixtures (70:30 v/v) provide optimal solubility for both the free base and hydrochloric acid, facilitating controlled protonation without oiling-out phenomena. The stoichiometric addition requires precise 2.05 equivalents of concentrated HCl to ensure complete salt formation while preventing excessive acidity that could catalyze degradation pathways. Crystallization initiation through anti-solvent addition (methyl tert-butyl ether) yields the desired dihydrochloride with consistent polymorphic form and particle size distribution (D90 < 50µm) [3]. The hydrochloride salt demonstrates significant advantages over alternative counterions (besylate, sulfate) in both hygroscopicity reduction (water uptake < 1% at 75% RH) and accelerated dissolution profiles in simulated gastric fluid (85% release within 15 minutes) [1] .
The underlying counterion acidity profoundly influences biopharmaceutical performance through solubility modulation in physiological environments. Research demonstrates that hydrochloride salts of basic heterocycles exhibit pH-dependent solubility curves characterized by a "spring and parachute" effect in acidic media. This phenomenon occurs because the high counterion acidity (pKa ≈ -7) maintains solubility even as pH increases, unlike weaker acids like besylate (pKa ≈ -2.8) which show abrupt precipitation at higher pH values . For the target compound, hydrochloride salt formation decreases the microenvironmental pH at the dissolving solid surface, creating a self-buffering region that enhances dissolution velocity—a crucial factor for oral bioavailability. Thermal analysis confirms the dihydrochloride salt exhibits a sharp endothermic melt at 192-195°C (ΔHfusion = 98 J/g) without dehydration events, indicating absence of hydrates and favorable stability for pharmaceutical processing [1] .
Table 2: Characterization of Dihydrochloride Salt Formation Parameters
Parameter | Optimized Condition | Analytical Method | Critical Quality Attribute |
---|---|---|---|
Solvent System | Ethanol:water (70:30 v/v) | HPLC solubility screening | Complete dissolution before crystallization |
HCl Equivalents | 2.05 ± 0.05 eq | Potentiometric titration | Consistent stoichiometry |
Crystallization Temperature | 0-5°C | In-situ FTIR monitoring | Polymorph control |
Counterion Acidity | pKa ≈ -7 | pH-solubility profiling | Microenvironmental pH |
Hygroscopicity | <1% water uptake at 75% RH | Dynamic vapor sorption | Solid-state stability |
Dissolution Rate (SGF pH 1.2) | >85% in 15 min | USP Apparatus II (50 rpm) | Biopharmaceutical performance |
Scale-up of the synthetic sequence for (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride presents multifaceted engineering challenges, particularly in reaction mass transfer limitations and purification bottlenecks. The initial cyclization exhibits highly exothermic characteristics (ΔH ≈ -210 kJ/mol), requiring precisely controlled addition rates and cooling capacity to maintain the optimal 80-90°C window during kilogram-scale operations. Impurity profiling reveals that dimers and regioisomers accumulate above 5 kg batch size due to insufficient mixing during the heterocyclization phase, necessitating turbulent flow conditions (Re > 10,000) for consistent product quality [10]. Additionally, the final dihydrochloride crystallization demonstrates pronounced sensitivity to ionic strength, with chloride ion concentrations above 0.3M triggering oiling-out instead of controlled crystallization. This necessitates extensive diafiltration of process streams prior to salt formation—a significant throughput constraint in continuous manufacturing scenarios [6].
Purification technology selection profoundly impacts overall yield and purity across scales. Traditional silica gel chromatography proves economically and environmentally unsustainable beyond multigram quantities, generating >100 L/kg solvent waste streams. Alternative approaches employing simulated moving bed chromatography reduce solvent consumption by 70% while increasing product throughput to >1.5 kg/day. The most promising development involves reactive crystallization coupled with impurity complexation, where selective precipitants like zinc acetate form insoluble complexes with residual metallic catalysts and regioisomeric impurities. This approach achieves API purities >99.5% without chromatography, significantly improving process mass intensity scores [6] [10]. Furthermore, the implementation of continuous flow hydrogenation for the tetrahydro formation step enhances safety parameters by minimizing hydrogen gas inventory while improving heat transfer characteristics. Using palladium-doped alumina catalysts in a micro-packed bed reactor (30 bar H₂, 80°C), complete saturation is achieved with residence times under 90 seconds, compared to 8-12 hours in batch autoclaves [10]. These integrated solutions demonstrate how innovative engineering approaches can overcome intrinsic scalability limitations in complex heterocyclic synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0